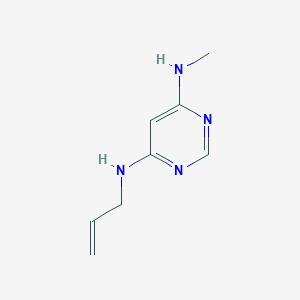

N4-allyl-N6-methylpyrimidine-4,6-diamine

Description

Properties

CAS No. |

1903104-81-3 |

|---|---|

Molecular Formula |

C8H12N4 |

Molecular Weight |

164.21 g/mol |

IUPAC Name |

6-N-methyl-4-N-prop-2-enylpyrimidine-4,6-diamine |

InChI |

InChI=1S/C8H12N4/c1-3-4-10-8-5-7(9-2)11-6-12-8/h3,5-6H,1,4H2,2H3,(H2,9,10,11,12) |

InChI Key |

NBNHVBRFGRAIHU-UHFFFAOYSA-N |

SMILES |

CNC1=CC(=NC=N1)NCC=C |

Canonical SMILES |

CNC1=CC(=NC=N1)NCC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyrimidine-Diamine Derivatives with Quinoline Moieties

- N6-(2-Amino-6-m-tolylpyrimidin-4-yl)-2-(4-fluorophenyl)quinoline-4,6-diamine (Compound 1) Structure: A quinoline-pyrimidine hybrid with a fluorophenyl group and methyl-tolyl substituents. Synthesis: Prepared via nucleophilic substitution between 2-amino-6-m-tolylpyrimidin-4-ol and 2-(4-fluorophenyl)quinoline-4,6-diamine in N-methyl-2-pyrrolidinone (NMP) under nitrogen .

Pyrazolo-Pyrimidine Derivatives

- N4-(3,4-Dimethylphenyl)-N6-(3-methoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Structure: A pyrazolo-pyrimidine core with bulky 3,4-dimethylphenyl and 3-methoxypropyl groups.

N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Simpler Pyrimidine-Diamine Bases

- 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine

Physicochemical Properties

Enzyme Inhibition

- Quinolinyl Pyrimidines (e.g., Compound 15): Demonstrated activity against NDH-2, a respiratory enzyme in pathogens like Mycobacterium tuberculosis. Substitutions at N4/N6 positions modulate potency; removal of exocyclic amines (e.g., Compound 15) reduced activity by 50% compared to parent compounds .

- This compound : Hypothetically, the allyl group could improve membrane permeability, enhancing intracellular targeting.

Protein Aggregation Modulation

- Pyridazine-Diamines (e.g., RS-0406): Reduced α-synuclein aggregation in Parkinson’s disease models.

- Compound 6 () : Exhibited distinct turbidity profiles in α-synuclein assays, indicating unique binding modes compared to other diamine derivatives.

Key Research Findings and Gaps

Synthetic Flexibility : Pyrimidine-diamines are synthetically tunable; substituents at N4/N6 significantly alter solubility and bioactivity .

Biological vs. Material Applications: Quinolinyl/pyrazolo-pyrimidines prioritize biological targeting, while triazine hybrids excel in optoelectronics .

Data Gaps: Limited solubility or stability data for this compound necessitate further experimental validation.

Preparation Methods

General Synthetic Strategies for Pyrimidine-4,6-diamines

The synthesis of pyrimidine-4,6-diamines typically involves nucleophilic substitution reactions on suitably functionalized pyrimidine precursors. The key challenge lies in the selective functionalization of the N4 and N6 positions without undesired side reactions or over-substitution.

Two main approaches are used:

Specific Preparation Methods of N4-allyl-N6-methylpyrimidine-4,6-diamine

Starting Material Preparation

The synthesis often begins with 2,4,6-trichloropyrimidine or ethyl 2,4-dichloropyrimidine-5-carboxylate as the core scaffold. Selective substitution at the 4 and 6 positions is achieved by controlling reaction conditions and choice of nucleophiles.

Allylation at N4 Position

- The N4-allyl group introduction is typically conducted via nucleophilic substitution using allylamine or allyl halides under basic or catalytic conditions.

- Reaction conditions such as temperature (80–130 °C) and solvents like ethanol or 1,4-dioxane are optimized to favor selective allylation at N4.

Methylation at N6 Position

- Methylation at the N6 position is achieved using methylamine or methylating agents in the presence of bases like potassium carbonate.

- Copper(I) iodide and N,N'-dimethylethylenediamine have been reported as catalysts to facilitate substitution reactions on pyrimidine derivatives, enhancing yields and selectivity.

Example Synthetic Procedure

A representative synthesis involves:

- Protection of amino groups (if required) to prevent undesired side reactions.

- Reaction of ethyl 2,4-dichloropyrimidine-5-carboxylate with methylamine to substitute at the 6-position.

- Subsequent nucleophilic substitution at the 4-position with allylamine to introduce the allyl group.

- Purification by recrystallization or chromatography to isolate this compound.

Reaction Conditions and Yields

Mechanistic Insights and Catalytic Effects

- Copper(I) iodide catalysis in the presence of N,N'-dimethylethylenediamine facilitates the substitution reactions by stabilizing intermediate complexes and enhancing nucleophilicity of amines.

- The use of potassium carbonate as a base neutralizes generated acids and drives the reaction forward.

- Reaction temperature and solvent choice critically affect the regioselectivity and yield of the allylation and methylation steps.

Challenges and Considerations

- Starting materials such as dichloropyrimidines may require careful handling due to their reactivity.

- Multistep synthesis may involve protection/deprotection strategies to avoid side reactions.

- Harsh conditions or prolonged heating can lead to decomposition or side products.

- Purification steps are crucial to obtain analytically pure this compound.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Direct substitution on dichloropyrimidine | Ethyl 2,4-dichloropyrimidine-5-carboxylate | Methylamine, Allylamine, CuI, K2CO3, N,N'-dimethylethylenediamine | 80–130 °C, 18 h, 1,4-dioxane/ethanol | 47–74 | Selective functionalization, catalytic | Requires careful control, multistep |

| Stepwise protection and substitution | Protected aminopyrimidine intermediates | Allylamine, methylating agents | Reflux, ethanol or dioxane | Not reported | Avoids side reactions | Longer synthesis time |

Research Findings and Literature Support

- The catalytic substitution method employing copper(I) iodide and N,N'-dimethylethylenediamine has been demonstrated to improve yields and selectivity in pyrimidine derivatives functionalization.

- Multicomponent condensation reactions and microwave-assisted solvent-free methods have been explored for related pyrimidine systems but often involve complex starting materials and conditions.

- The preparation of this compound specifically benefits from controlled nucleophilic substitution on dichloropyrimidine scaffolds, balancing reaction conditions to optimize product purity and yield.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.